

FPI-1523 Sodium: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: FPI-1523 sodium

Cat. No.: B15567163

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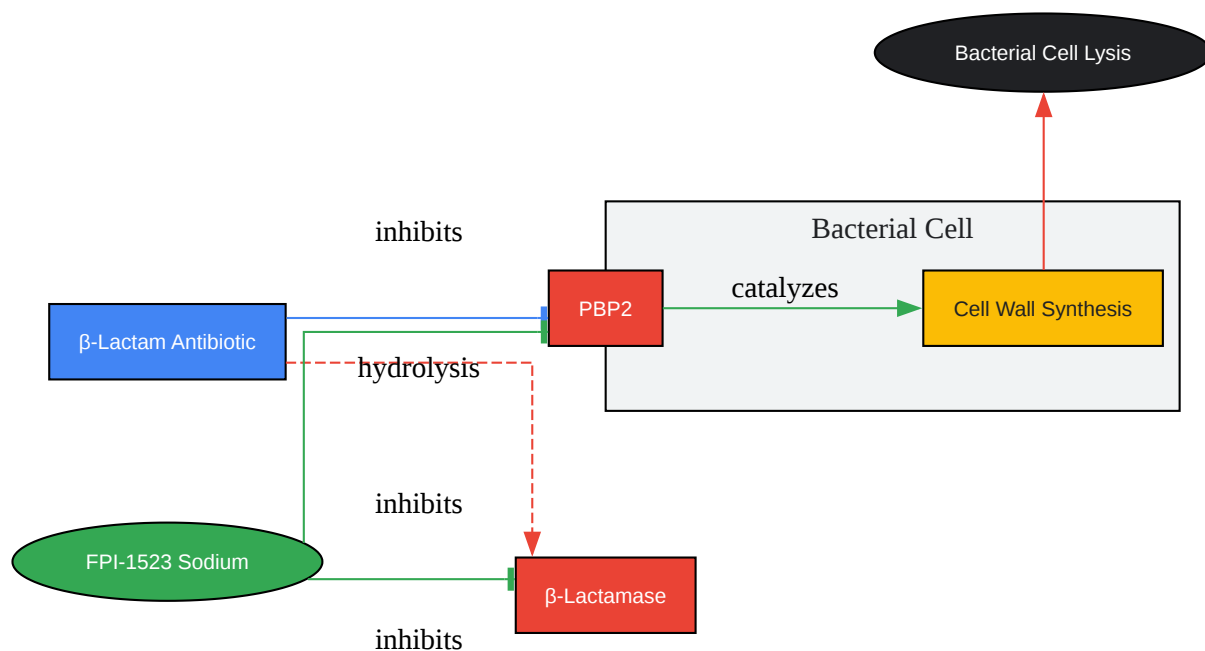
This technical guide provides a comprehensive overview of **FPI-1523 sodium**, a potent β -lactamase inhibitor. **FPI-1523 sodium** is a derivative of Avibactam and demonstrates significant potential in overcoming antibiotic resistance.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

Property	Value
CAS Number	1452459-52-7 ^[3]
Molecular Formula	C ₉ H ₁₃ N ₄ NaO ₇ S ^[3]
Molecular Weight	360.27 g/mol

Mechanism of Action

FPI-1523 sodium functions as a dual-action inhibitor, targeting both β -lactamases and Penicillin-Binding Protein 2 (PBP2).^[1] By inhibiting β -lactamases, it protects β -lactam antibiotics from degradation by these enzymes, a common mechanism of bacterial resistance. Its additional activity against PBP2, a key enzyme in bacterial cell wall synthesis, contributes to its antimicrobial efficacy.



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Figure 1: Mechanism of action of **FPI-1523 sodium**.

Quantitative Biological Data

The inhibitory activity of **FPI-1523 sodium** has been quantified against key bacterial enzymes and strains.

Target	Parameter	Value
CTX-M-15	Kd	4 nM
OXA-48	Kd	34 nM
PBP2	IC ₅₀	3.2 µM
E. coli K12	MIC	4 µg/mL
PBP2 (in E. coli K12)	IC ₅₀	0.4 µg/mL
E. coli BW25113 pGDP-2 transformants	MIC	1-2 µM

Experimental Protocols

β-Lactamase Inhibition Assay

This assay quantifies the ability of **FPI-1523 sodium** to inhibit β-lactamase activity using the chromogenic substrate nitrocefin.

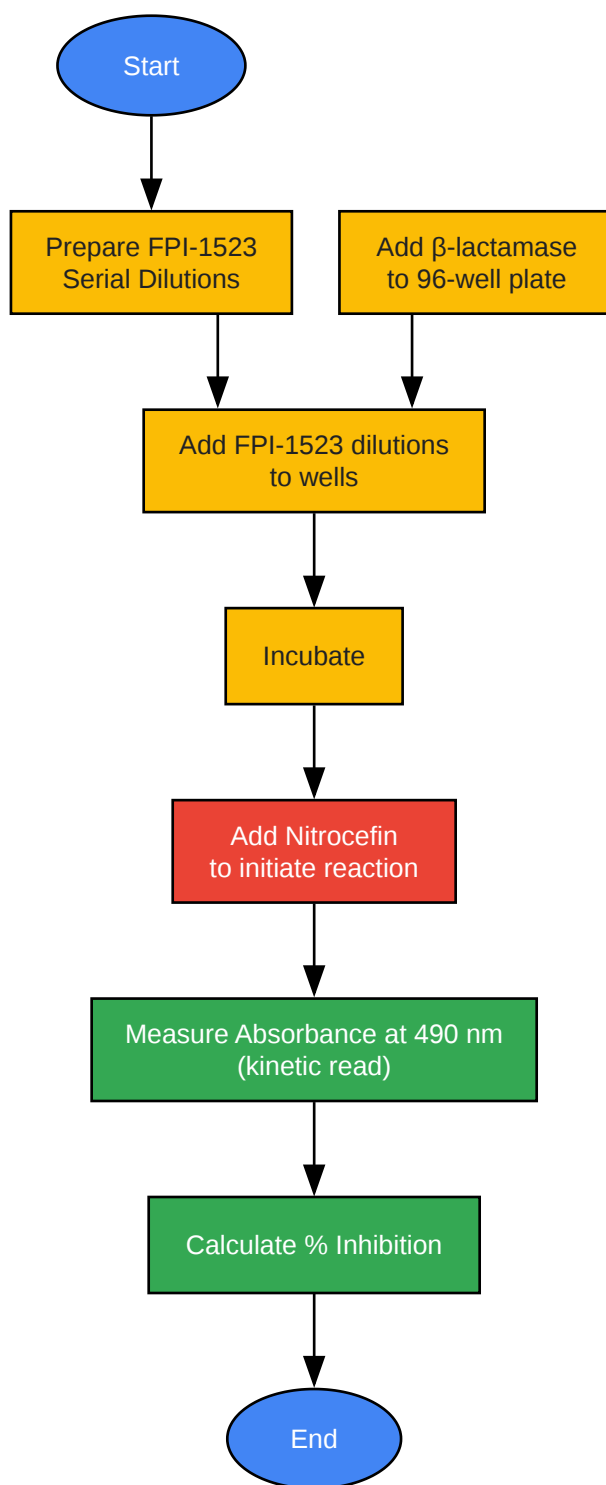
Materials:

- 96-well microtiter plates
- β-lactamase enzyme (e.g., TEM-1 from E. coli)
- Nitrocefin solution
- Assay buffer (e.g., phosphate buffer, pH 7.0)
- **FPI-1523 sodium**
- Microplate reader

Procedure:

- Prepare serial dilutions of **FPI-1523 sodium** in the assay buffer.
- In a 96-well plate, add the β-lactamase enzyme solution to each well.

- Add the different concentrations of **FPI-1523 sodium** to the respective wells. Include a control well with no inhibitor.
- Incubate the plate at a specified temperature (e.g., 25°C) for a defined period.
- Initiate the reaction by adding the nitrocefin solution to each well.
- Immediately measure the absorbance at 490 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
- The rate of nitrocefin hydrolysis is proportional to the β -lactamase activity. Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of **FPI-1523 sodium**.



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Figure 2: Workflow for β -lactamase inhibition assay.

PBP2 Inhibition Assay (Gel-Based Competition)

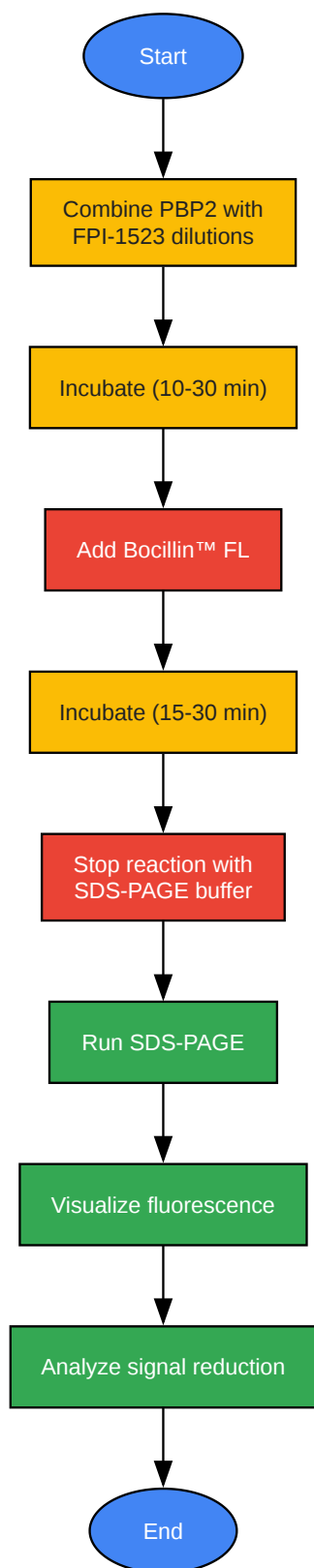
This method assesses the ability of **FPI-1523 sodium** to compete with a fluorescent penicillin derivative, Bocillin™ FL, for binding to the active site of PBP2.

Materials:

- Purified PBP2 or membrane preparations containing PBP2
- **FPI-1523 sodium**
- Bocillin™ FL
- SDS-PAGE loading buffer
- SDS-PAGE gels and electrophoresis apparatus
- Fluorescence imaging system

Procedure:

- In microcentrifuge tubes, combine the PBP2 sample with various concentrations of **FPI-1523 sodium**. Include a control with no inhibitor.
- Incubate at room temperature for 10-30 minutes to allow for inhibitor binding.
- Add a fixed, non-saturating concentration of Bocillin™ FL to each tube.
- Incubate for an additional 15-30 minutes at a controlled temperature (e.g., 30°C) to allow Bocillin™ FL to bind to any available PBP2.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled PBP2 using a fluorescence imaging system.
- A decrease in the fluorescent signal in the presence of **FPI-1523 sodium** indicates competitive binding and inhibition of PBP2.



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Figure 3: Workflow for PBP2 inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

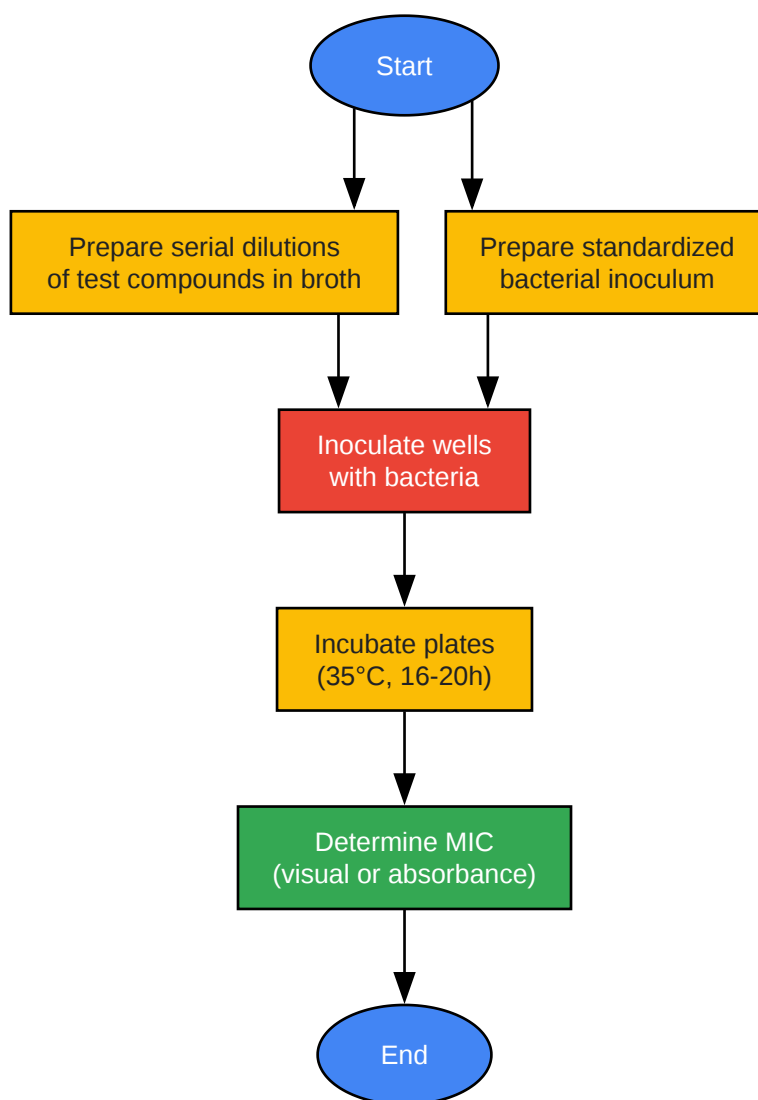
This protocol determines the Minimum Inhibitory Concentration (MIC) of **FPI-1523 sodium**, alone or in combination with a β -lactam antibiotic.

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Bacterial strain of interest
- **FPI-1523 sodium**
- β -lactam antibiotic
- Spectrophotometer or microplate reader

Procedure:

- Prepare serial two-fold dilutions of **FPI-1523 sodium** and the β -lactam antibiotic in CAMHB in 96-well plates.
- Prepare a standardized bacterial inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate each well with the bacterial suspension.
- Incubate the plates at 35°C for 16-20 hours.
- Determine the MIC by visually inspecting for the lowest concentration that completely inhibits bacterial growth or by measuring absorbance.



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Figure 4: Workflow for MIC determination.

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References

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